molecular formula C46H44N8O2S2 B569253 N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide CAS No. 1448350-50-2

N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide

Cat. No. B569253
CAS RN: 1448350-50-2
M. Wt: 805.032
InChI Key: TVBNZKFTESBYKQ-PRFAJPDFSA-N
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Description

“N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide” is a chemical compound that has been studied for its potential applications in pharmaceuticals . It is a secondary amide that can be synthesized from easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .


Synthesis Analysis

The synthesis of this compound involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This method is efficient and features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .


Molecular Structure Analysis

As an amide, this compound has a general structure in which a nitrogen atom is bonded to a carbonyl carbon atom . The specific structure of this compound would include the phenyl and thiazolidine groups attached as specified in the name.


Chemical Reactions Analysis

The key strategy in the synthesis of this compound involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . The leaving group can be easily recuperated as a carbonylated N-heterocycle .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of amides in water is usually determined by the number of carbon atoms, with those having five or fewer carbon atoms being soluble .

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the available resources, it is noted that compounds with similar structures have shown inhibitory activity against Bcr-Abl and HDAC1 . This suggests potential pharmacological activities for this compound.

Future Directions

The synthesis method developed for this compound is efficient and practical, suggesting potential for scale-up and industrial applications . Moreover, the potential pharmacological activities of this compound suggest possible future directions in drug development .

properties

IUPAC Name

N-(2-aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H22N4OS/c2*24-19-8-4-5-9-20(19)26-22(28)18-12-10-16(11-13-18)14-25-23-27-21(15-29-23)17-6-2-1-3-7-17/h2*1-13,21H,14-15,24H2,(H,25,27)(H,26,28)/t2*21-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNZKFTESBYKQ-PRFAJPDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4.C1C(NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4.C1[C@@H](NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44N8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide

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